Structural properties and characteristics of Fmoc-3,5-dichloro-D-homophenylalanine
Structural properties and characteristics of Fmoc-3,5-dichloro-D-homophenylalanine
An In-depth Technical Guide to the Structural Properties and Characteristics of Fmoc-3,5-dichloro-D-homophenylalanine
Executive Summary
Fmoc-3,5-dichloro-D-homophenylalanine is a non-proteinogenic amino acid derivative designed for strategic incorporation into synthetic peptides. It serves as a sophisticated building block for researchers and drug development professionals aiming to engineer peptides with enhanced therapeutic properties. The molecule's unique architecture combines three critical structural motifs: the base-labile Fmoc protecting group for seamless integration via Solid-Phase Peptide Synthesis (SPPS); a D-homophenylalanine backbone that confers proteolytic resistance and conformational flexibility; and a 3,5-dichlorinated phenyl ring that modulates hydrophobicity and introduces the potential for specific halogen bonding interactions. This guide provides a comprehensive analysis of these structural features, detailing their influence on the molecule's physicochemical properties, its application in peptide synthesis, and its overall significance in the design of advanced peptidomimetics and therapeutic agents.
Introduction: The Rationale for Non-Natural Amino Acids
The field of peptide-based therapeutics has evolved significantly beyond the 20 canonical amino acids. The introduction of non-natural or unnatural amino acids (UAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. By synthetically modifying the backbone or side chains of amino acids, scientists can fine-tune the pharmacological profile of a peptide.
Halogenation, particularly chlorination, is a proven medicinal chemistry tactic to enhance the potency and metabolic stability of drug candidates.[1][2][3][4] Chlorine atoms can alter the electronic properties of an aromatic ring, increase its hydrophobicity, and participate in halogen bonding—a specific, non-covalent interaction that can contribute to higher binding affinity with biological targets.[3] Furthermore, modifying the peptide backbone, for instance by using D-enantiomers or "homo" amino acids (containing an additional methylene group), can render the peptide resistant to degradation by endogenous proteases and introduce unique conformational constraints.[5][]
Fmoc-3,5-dichloro-D-homophenylalanine emerges from this context as a purpose-built tool. This guide offers a senior application scientist's perspective on its core structural properties, providing the causal logic behind its design and the experimental considerations for its effective use.
Molecular Structure and Physicochemical Properties
The structure of Fmoc-3,5-dichloro-D-homophenylalanine is a deliberate amalgamation of three functional components, each contributing to its utility in peptide engineering.
-
The Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the alpha-amino group, this bulky, aromatic moiety serves as a temporary protecting group. Its primary advantage lies in its orthogonality; it is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by mild bases, making it the cornerstone of modern SPPS.[7][8]
-
The D-Homophenylalanine Backbone: This component introduces two key modifications. The D-configuration (the opposite stereochemistry to natural amino acids) provides steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage. The "homo" designation indicates an extra methylene (-CH2-) group in the backbone between the alpha-carbon and the phenyl side chain. This extension increases conformational flexibility and alters the spatial projection of the side chain relative to the peptide backbone.
-
The 3,5-Dichlorophenyl Side Chain: The dichlorination of the phenyl ring is the most significant feature for modulating biological activity. The two chlorine atoms at the meta positions drastically increase the lipophilicity of the side chain and can act as halogen bond donors, potentially forming stabilizing interactions within a protein binding pocket.[3]
The combination of these features results in a building block that is not only a steric and enzymatic bulwark but also an active modulator of a peptide's physicochemical and binding properties.
Table 1: Physicochemical Properties of Fmoc-3,5-dichloro-D-homophenylalanine
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-{[((9H-fluoren-9-yl)methoxy)carbonyl]amino}-4-(3,5-dichlorophenyl)butanoic acid | N/A |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | [9] |
| Molecular Weight | 470.34 g/mol | [9] |
| Appearance | White to off-white powder/crystalline solid | [5][10] |
| Purity | Typically ≥98% (HPLC) | [11] |
| Storage Conditions | 0–8 °C, protect from moisture | [5][11] |
The Functional Role of Structural Components
The Fmoc Group: Enabling Peptide Assembly
The use of the Fmoc group is central to modern Solid-Phase Peptide Synthesis (SPPS).[] Its function is to temporarily "cap" the N-terminus of the amino acid, preventing it from reacting with the activated carboxyl group of the next amino acid in the sequence until desired.[12]
The deprotection (removal) of the Fmoc group is achieved through a base-catalyzed β-elimination mechanism.[13] A secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), is used.[8][14] The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine, along with a dibenzofulvene (DBF) byproduct.[13][15] This DBF molecule is subsequently trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[13]
The mildness of these conditions is a key advantage, preserving acid-labile side-chain protecting groups and the linkers that attach the peptide to the solid support resin.[7][8]
Caption: Base-catalyzed removal of the Fmoc protecting group.
The Dichloro-Homophenylalanine Core: Engineering for Stability and Affinity
The true value of this UAA lies in its core structure. The D-configuration inherently enhances proteolytic stability because natural proteases are stereospecific for L-amino acids. The homophenylalanine structure, with its additional methylene spacer, increases the side chain's reach and rotational freedom, which can be critical for optimizing interactions within a deep binding pocket of a target protein.
The 3,5-dichloro substitution provides several key advantages for drug design:[2]
-
Increased Lipophilicity: The chlorine atoms significantly increase the hydrophobicity of the side chain, which can enhance membrane permeability and promote strong hydrophobic interactions with the target receptor.
-
Modulated Electronics: The electron-withdrawing nature of chlorine alters the charge distribution of the phenyl ring, potentially influencing π-π stacking interactions.
-
Halogen Bonding: Chlorine can act as a halogen bond donor, forming a highly directional and specific interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. This can add substantial binding energy, leading to improved affinity and selectivity.[3]
Collectively, these features make Fmoc-3,5-dichloro-D-homophenylalanine a powerful tool for creating peptidomimetics that are not only stable in biological environments but also possess high affinity for their targets.
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating a sterically hindered amino acid like Fmoc-3,5-dichloro-D-homophenylalanine requires careful optimization of coupling conditions to ensure the reaction proceeds to completion.[16][17] Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide.[13]
The general workflow for one cycle of SPPS is illustrated below. The critical step is the coupling reaction, where the activated carboxyl group of the incoming amino acid reacts with the free N-terminal amine of the growing peptide chain attached to the resin.
Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of Fmoc-3,5-dichloro-D-homophenylalanine
This protocol outlines a robust method for incorporating the sterically demanding title compound into a peptide sequence on a solid support. The causality behind the choice of reagents is to maximize activation and minimize side reactions.
Objective: To achieve >99% coupling efficiency of Fmoc-3,5-dichloro-D-homophenylalanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (pre-swollen in DMF, N-terminus deprotected)
-
Fmoc-3,5-dichloro-D-homophenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Methodology:
-
Preparation of the Coupling Solution (Activation):
-
In a separate vial, dissolve 4.0 equivalents of Fmoc-3,5-dichloro-D-homophenylalanine and 3.9 equivalents of HATU in anhydrous DMF. Rationale: Using a slight excess of the amino acid and activator drives the reaction to completion. HATU is a highly effective activator, particularly for hindered amino acids, forming a reactive OAt-ester with minimal risk of racemization.[14][18]
-
Add 8.0 equivalents of DIPEA to the solution. Mix gently for 1-2 minutes. Rationale: DIPEA is a non-nucleophilic base required to neutralize the HCl formed and facilitate the activation reaction. A sufficient excess is crucial for hindered couplings.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected peptide-resin in the reaction vessel.
-
Immediately add the freshly prepared coupling solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 40 °C).[14][17] Rationale: Extended coupling times are often necessary to ensure that the sterically hindered activated amino acid has sufficient opportunity to react with all available free amines on the resin.
-
-
Monitoring and Post-Coupling Wash:
-
After the coupling period, take a small sample of the resin and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.
-
If the test is positive, drain the vessel and repeat the coupling step with a fresh solution ("double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection-coupling cycle.
-
Significance in Drug Discovery
The deliberate design of Fmoc-3,5-dichloro-D-homophenylalanine makes it an invaluable asset in the development of next-generation peptide drugs. Its incorporation can lead to peptidomimetics with significantly improved pharmacological profiles:
-
Enhanced Proteolytic Stability: The D-configuration provides a fundamental defense against rapid degradation in vivo, extending the peptide's circulatory half-life.
-
Increased Target Affinity and Selectivity: The dichlorinated phenyl ring can exploit specific hydrophobic and halogen-bonding interactions within the target's binding site, leading to tighter and more selective binding than its non-halogenated counterpart.[3][4]
-
Improved Cell Penetration: The increased overall lipophilicity imparted by the UAA can aid in the passive diffusion of the peptide across cell membranes, a major hurdle for many peptide-based therapeutics.
This building block is particularly suited for projects targeting enzymes or receptors where high stability and specific, potent interactions are paramount, such as in the development of protease inhibitors, GPCR modulators, or antimicrobial peptides.
Conclusion
Fmoc-3,5-dichloro-D-homophenylalanine is more than just a modified amino acid; it is a strategic tool for molecular engineering. Its structure is a convergence of principles from peptide chemistry, medicinal chemistry, and materials science. The Fmoc group provides the synthetic handle for its incorporation, while the dichlorinated D-homophenylalanine core provides the functional payload: enhanced stability, modulated conformation, and the potential for high-affinity interactions. For researchers and drug developers, understanding the causality behind each structural feature is key to unlocking its full potential in crafting novel peptides with superior therapeutic properties.
References
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GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]
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García-Martín, F., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]
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Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]
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Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available from: [Link]
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Zhu, C., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available from: [Link]
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Begum, M., & Deka, R. C. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. PMC - NIH. Available from: [Link]
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